
3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyrimidinone derivative that has shown promising results in various research studies.
作用機序
The mechanism of action of 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and cyclin-dependent kinases (CDKs). It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to have antiviral and antibacterial activities. In addition, it has been reported to have potential applications in the treatment of neurological disorders by reducing oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone in lab experiments include its potent activity against cancer cells, antiviral and antibacterial activities, and potential applications in the treatment of neurological disorders. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for research on 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone. These include:
1. Further studies on the mechanism of action of 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone to better understand its pharmacological properties.
2. Optimization of the synthesis method to improve the yield and purity of the product.
3. Investigation of the potential applications of 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone in the treatment of other diseases such as autoimmune disorders.
4. Development of novel derivatives of 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone with improved pharmacological properties.
5. Investigation of the potential applications of 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone is a chemical compound that has shown promising results in various research studies. It has potential applications in medicinal chemistry, including anticancer, antiviral, and antibacterial activities. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the pharmacological properties of this compound and to develop novel derivatives with improved pharmacological properties.
合成法
The synthesis of 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone has been reported in several research studies. One of the most commonly used methods involves the reaction of 3-fluorobenzylamine with 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-7-carboxylic acid to yield the desired product. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学的研究の応用
3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various research studies, including anticancer, antiviral, and antibacterial activities. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
3-[(3-fluorophenyl)methyl]-6-methyl-2-thiomorpholin-4-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-12-9-15(21)20(11-13-3-2-4-14(17)10-13)16(18-12)19-5-7-22-8-6-19/h2-4,9-10H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPERGRSNSFTNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCSCC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B2727813.png)
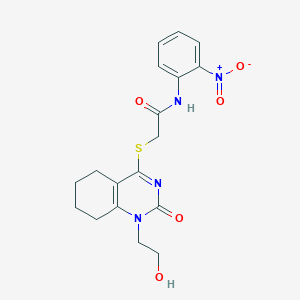
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)
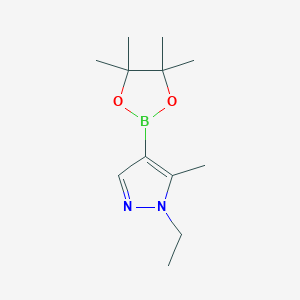
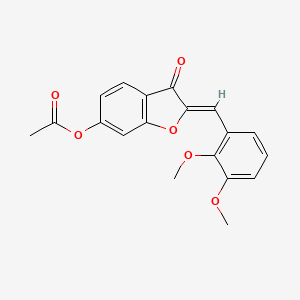
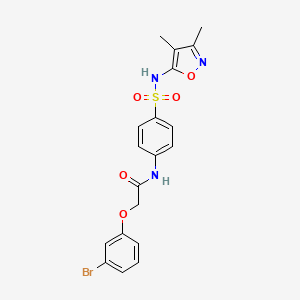

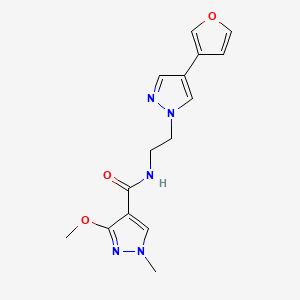


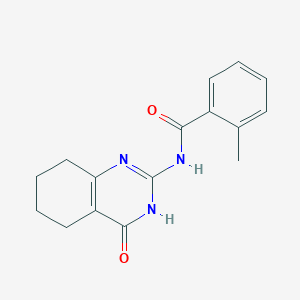
![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)